molecular formula C18H23NO B069366 (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol CAS No. 161832-74-2

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

Cat. No.: B069366
CAS No.: 161832-74-2
M. Wt: 269.4 g/mol
InChI Key: XECSMDWXBMBRDE-QGZVFWFLSA-N
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Description

®-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and two phenyl groups attached to a pentanol backbone. Its chirality and functional groups make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Scientific Research Applications

®-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor for other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomer is obtained. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. For example, the reduction of 2-Amino-4-methyl-1,1-diphenyl-1-pentanone using a chiral borane complex can yield the desired ®-enantiomer under controlled conditions.

Industrial Production Methods

Industrial production of ®-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol often employs large-scale asymmetric synthesis techniques. These methods may include the use of chiral auxiliaries or enzymes to achieve high enantiomeric purity. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Industrial processes also focus on the scalability and cost-effectiveness of the synthesis route.

Chemical Reactions Analysis

Types of Reactions

®-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions involving the amino group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce amides or other nitrogen-containing compounds.

Mechanism of Action

The mechanism of action of ®-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various receptors or enzymes, influencing their activity. The compound’s chirality plays a crucial role in its binding affinity and specificity towards these targets. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol: The enantiomer of the compound, which may have different biological activities and properties.

    2-Amino-4-methyl-1,1-diphenyl-1-pentanol: The racemic mixture containing both enantiomers.

    2-Amino-4-methyl-1,1-diphenyl-1-butanol: A structurally similar compound with a shorter carbon chain.

Uniqueness

®-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its interactions with molecular targets make it valuable in various applications, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of ®-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-2-amino-4-methyl-1,1-diphenylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-14(2)13-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17,20H,13,19H2,1-2H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECSMDWXBMBRDE-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161832-74-2
Record name (R)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol
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